molecular formula C18H16FNO B1327377 (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone CAS No. 898763-14-9

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone

Cat. No.: B1327377
CAS No.: 898763-14-9
M. Wt: 281.3 g/mol
InChI Key: NYPACRPOUKRCMC-UHFFFAOYSA-N
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Description

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone is a useful research compound. Its molecular formula is C18H16FNO and its molecular weight is 281.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone is a compound with relevance in synthetic chemistry, particularly in the synthesis of boric acid ester intermediates with benzene rings. Huang et al. (2021) detail the synthesis of similar compounds through a three-step substitution reaction and confirm their structures via FTIR, NMR spectroscopy, and mass spectrometry. The structures are further validated through X-ray diffraction and density functional theory (DFT) analyses, providing insights into the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).

Application in Organic Synthesis

Compounds related to this compound find applications in the synthesis of diverse organic molecules. Kimbaris and Varvounis (2000) describe the reduction of similar acylpyrroles to synthesize pyrrolo[1,2-b]cinnolin-10-one ring systems. Their work demonstrates the utility of these compounds in forming novel organic structures with potential applications in medicinal chemistry and materials science (Kimbaris & Varvounis, 2000).

Antimicrobial Applications

These compounds have also been explored for their antimicrobial properties. Kumar et al. (2012) synthesized derivatives of pyrrolo[1,2-b]cinnolin-10-one and assessed their antimicrobial activity, revealing that these compounds can exhibit significant biological activity (Kumar et al., 2012).

Spectroscopic Properties and Theoretical Studies

The spectroscopic properties of these compounds, particularly their electronic absorption, excitation, and fluorescence properties, have been studied by Al-Ansari (2016). Such studies are crucial for understanding the interaction of these compounds with light and their potential applications in photochemistry and photophysics (Al-Ansari, 2016).

Crystallography and Molecular Structure

Research by Swamy et al. (2013) on isomorphous structures of similar compounds emphasizes the significance of crystallography in elucidating the molecular structure and confirming the presence of disorder in the crystalline state. This research aids in the deeper understanding of molecular conformations and their implications in material science (Swamy et al., 2013).

Properties

IUPAC Name

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO/c19-16-8-5-7-14(12-16)18(21)17-9-2-1-6-15(17)13-20-10-3-4-11-20/h1-9,12H,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPACRPOUKRCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643930
Record name {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-14-9
Record name [2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl](3-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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